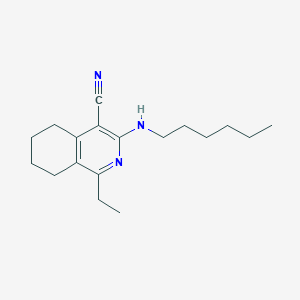![molecular formula C24H21N B11587505 3-Methyl-5-phenyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B11587505.png)
3-Methyl-5-phenyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-phenyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a complex organic compound with the molecular formula C24H21N.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a phenyl-substituted precursor with a methyl group in the presence of a suitable catalyst can lead to the formation of the desired tetrahydrobenzo[a]phenanthridine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve efficient synthesis. The use of green chemistry principles, such as solvent-free conditions or aqueous media, can also be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-phenyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-phenyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 3-Methyl-5-phenyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]phenanthridine: A structurally related compound with similar biological activities.
Quinoline derivatives: Compounds with a similar nitrogen-containing heterocyclic structure.
Isoxazole derivatives: Compounds with a similar five-membered ring structure containing nitrogen and oxygen atoms
Uniqueness
3-Methyl-5-phenyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine is unique due to its specific substitution pattern and tetrahydrobenzo[a]phenanthridine core structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C24H21N |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
3-methyl-5-phenyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine |
InChI |
InChI=1S/C24H21N/c1-16-11-13-20-21(15-16)24(18-8-3-2-4-9-18)25-22-14-12-17-7-5-6-10-19(17)23(20)22/h2-10,12,14,16H,11,13,15H2,1H3 |
InChI-Schlüssel |
HVYQQNMRJAMEQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B11587426.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11587434.png)
![2-(Benzylsulfanyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11587444.png)


![Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B11587476.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11587481.png)
![prop-2-en-1-yl 2-[1-(4-ethoxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11587499.png)
![2-methylpropyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11587500.png)
![2-[1-(2,2-dimethoxyethyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11587502.png)
![6-amino-8-{2-[(4-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11587507.png)
![(2E)-2-cyano-N-(4-methoxyphenyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11587510.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B11587512.png)
![N-[4-(dimethylamino)benzyl]-N-[3-(furan-2-yl)-3-phenylpropyl]propanamide](/img/structure/B11587515.png)
